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Compound of Interest

Compound Name: 2-Cyanobutanoic acid

Cat. No.: B1347372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Cyanobutanoic acid, with the CAS number 51789-75-4, is a bifunctional organic compound

featuring both a carboxylic acid and a nitrile group. This unique structural arrangement makes it

a valuable building block in organic synthesis, particularly as an intermediate in the preparation

of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of two

reactive centers allows for a diverse range of chemical transformations, offering pathways to

more complex molecular architectures. This guide provides a comprehensive overview of the

physicochemical properties, synthesis, reactivity, and potential applications of 2-
Cyanobutanoic acid.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Cyanobutanoic acid is presented in the

table below. These properties are essential for understanding the compound's behavior in

various experimental settings.
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Property Value Reference

Molecular Formula C₅H₇NO₂ [1]

Molecular Weight 113.11 g/mol [1]

CAS Number 51789-75-4 [1]

Appearance
Colorless to pale yellow liquid

or solid

Boiling Point 266.4 °C at 760 mmHg

Density 1.137 g/cm³

Solubility
Soluble in polar solvents such

as water and alcohols.

LogP 0.25

pKa 2.56 (Predicted)

Synthesis and Experimental Protocols
While specific detailed protocols for the synthesis of 2-Cyanobutanoic acid are not widely

published in readily available literature, a common synthetic approach involves the cyanation of

an appropriate precursor followed by hydrolysis. A plausible synthetic route is outlined below.

General Synthesis Workflow
Caption: General workflow for the synthesis of 2-Cyanobutanoic acid.

Hypothetical Experimental Protocol for Synthesis
Disclaimer: The following is a generalized, hypothetical protocol based on standard organic

chemistry principles and should be adapted and optimized with appropriate laboratory safety

precautions.

Materials:

Ethyl 2-bromobutanoate
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Sodium cyanide (NaCN)

Ethanol (anhydrous)

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

Diethyl ether

Magnesium sulfate (anhydrous)

Step 1: Cyanation of Ethyl 2-bromobutanoate

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

ethyl 2-bromobutanoate in anhydrous ethanol.

Add a stoichiometric equivalent of sodium cyanide to the solution.

Heat the mixture to reflux and maintain for several hours while monitoring the reaction

progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Filter the mixture to remove the sodium bromide precipitate.

Evaporate the ethanol under reduced pressure to obtain the crude ethyl 2-cyanobutanoate.

Step 2: Hydrolysis of Ethyl 2-cyanobutanoate

To the crude ethyl 2-cyanobutanoate, add an aqueous solution of either a strong acid (e.g.,

6M HCl) or a strong base (e.g., 2M NaOH).

Heat the mixture to reflux for several hours. The nitrile and ester groups will be hydrolyzed to

carboxylic acids.

If basic hydrolysis was performed, acidify the reaction mixture with concentrated HCl until the

pH is acidic.

Cool the solution in an ice bath to precipitate the 2-Cyanobutanoic acid.
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Isolate the product by vacuum filtration and wash with cold water.

Further purification can be achieved by recrystallization from an appropriate solvent system.

Reactivity and Experimental Protocols
2-Cyanobutanoic acid's reactivity is dominated by its two functional groups: the carboxylic

acid and the nitrile.

Key Reactions
Caption: Key chemical reactions of 2-Cyanobutanoic acid.

Experimental Protocol for Esterification (Fischer
Esterification)
Disclaimer: This is a generalized protocol and requires optimization.

Materials:

2-Cyanobutanoic acid

An alcohol (e.g., ethanol, methanol)

Concentrated sulfuric acid (catalyst)

Toluene

Sodium bicarbonate solution (saturated)

Brine

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,

combine 2-Cyanobutanoic acid, a large excess of the desired alcohol, and a catalytic

amount of concentrated sulfuric acid in toluene.
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Heat the mixture to reflux. The water formed during the reaction will be azeotropically

removed and collected in the Dean-Stark trap.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate

solution to neutralize the acid catalyst.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude ester.

Purify the ester by distillation or column chromatography.

Spectroscopic Data
While a comprehensive, publicly available database of experimental spectra for 2-
Cyanobutanoic acid is limited, the expected spectral features can be predicted based on its

structure.

¹H NMR:

A triplet corresponding to the methyl protons (-CH₃).

A multiplet for the methylene protons (-CH₂-).

A multiplet for the methine proton (-CH(CN)-).

A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

¹³C NMR:

A signal for the methyl carbon (-CH₃).

A signal for the methylene carbon (-CH₂-).
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A signal for the methine carbon (-CH(CN)-).

A signal for the nitrile carbon (-CN).

A signal for the carbonyl carbon (-COOH).

IR Spectroscopy:

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

C-H stretching vibrations from the alkyl chain, typically around 2960-2850 cm⁻¹.

A characteristic C≡N stretch from the nitrile group, typically around 2260-2240 cm⁻¹.

A strong C=O stretch from the carboxylic acid, typically around 1710 cm⁻¹.

Biological Activity and Toxicology
The biological activity of 2-Cyanobutanoic acid is not extensively studied. However, its

structural similarity to certain amino acids suggests potential interactions with biological

systems. It may serve as a precursor in the synthesis of novel bioactive compounds or as a tool

to probe metabolic pathways.

There is currently limited publicly available toxicological data for 2-Cyanobutanoic acid. As

with any chemical, it should be handled with appropriate personal protective equipment in a

well-ventilated fume hood. Direct contact with skin and eyes should be avoided.

Applications
The primary application of 2-Cyanobutanoic acid is in synthetic organic chemistry.

Caption: Potential applications of 2-Cyanobutanoic acid.

Its bifunctional nature allows for the introduction of both a carboxyl group and a cyano group

(or its derivatives) into a target molecule, making it a versatile synthon for creating a variety of

organic compounds with potential applications in drug discovery and materials science.

Conclusion
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2-Cyanobutanoic acid is a valuable chemical intermediate with significant potential in organic

synthesis. While detailed experimental data in the public domain is somewhat scarce, its

fundamental reactivity is well-understood based on its functional groups. This guide provides a

foundational understanding of its properties, synthesis, and reactivity to aid researchers and

professionals in its application. Further investigation into its biological and toxicological profiles

is warranted to fully assess its potential in various fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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